7-Chloro-8-fluoroquinoline

Lipophilicity Drug-likeness Membrane permeability

Halogenated quinoline regioisomers are not interchangeable-incorrect substitution derails SAR via altered pKa/LogP. 7-Chloro-8-fluoroquinoline (CAS 1133116-09-2) provides a precisely defined 7-Cl/8-F scaffold: • Orthogonal reactivity: Suzuki at C7-Cl; Ni-catalyzed activation at C8-F for divergent library synthesis. • Predicted pKa ~0.37-remains neutral at lysosomal pH, eliminating ion-trapping artifacts in phenotypic screens. • ≥98% purity; multi-gram stock; ambient global shipping.

Molecular Formula C9H5ClFN
Molecular Weight 181.59 g/mol
CAS No. 1133116-09-2
Cat. No. B1418871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-8-fluoroquinoline
CAS1133116-09-2
Molecular FormulaC9H5ClFN
Molecular Weight181.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C(C=C2)Cl)F)N=C1
InChIInChI=1S/C9H5ClFN/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H
InChIKeyLAJPQDMKHLGGQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-8-fluoroquinoline: Dual-Halogenated Quinoline Building Block


7‑Chloro‑8‑fluoroquinoline is a heterocyclic aromatic compound belonging to the quinoline family, characterized by the simultaneous presence of a chlorine atom at the 7‑position and a fluorine atom at the 8‑position on the bicyclic ring system [REFS‑1]. With a molecular formula of C₉H₅ClFN and a molecular weight of 181.59 g mol⁻¹, this substitution pattern imparts a unique combination of electronic and steric properties that distinguish it from both mono‑halogenated and other di‑halogenated quinoline regioisomers [REFS‑2]. The compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry, particularly in the development of antimalarial, antibacterial, and kinase‑targeted agents, where the chlorine serves as a reactive handle for cross‑coupling reactions while the fluorine modulates lipophilicity, metabolic stability, and target engagement [REFS‑3].

Dual-halogenated quinoline building block for medicinal chemistry
Supports antimalarial, antibacterial, and kinase-targeted scaffold development
C7-Cl reactive handle for cross-coupling; C8-F modulates target engagement

7-Chloro-8-fluoroquinoline: Physicochemical Non‑Interchangeability


Halogenated quinolines cannot be treated as a single, interchangeable class because the position and nature of halogen substituents profoundly alter key physicochemical determinants such as lipophilicity (LogP), basicity (pKa), and electronic distribution, which in turn govern membrane permeability, target binding, and metabolic fate [REFS‑1]. 7‑Chloro‑8‑fluoroquinoline embodies this principle: the electron‑withdrawing effect of the 8‑fluoro substituent drastically reduces the basicity of the quinoline nitrogen (predicted pKa ≈ 0.37) relative to 7‑chloroquinoline (pKa ≈ 3.36) or 8‑fluoroquinoline (pKa ≈ 1.93), shifting the ionization equilibrium and potentially altering subcellular distribution and off‑target interactions [REFS‑2]. The quantitative evidence below demonstrates that even regioisomers with identical molecular formulae (e.g., 8‑chloro‑7‑fluoroquinoline) cannot be assumed to behave identically in biological or synthetic contexts.

Target Compound
7-Chloro-8-fluoroquinoline
Regioisomer Mismatch
Halogen position shift (e.g., 8‑chloro‑7‑fluoroquinoline) may alter LogP, pKa, and target binding; not directly interchangeable.
Target Compound
7-Chloro-8-fluoroquinoline
Mono‑Halogenated Analog Risk
7‑Chloroquinoline or 8‑fluoroquinoline lack orthogonal reactivity and show distinct ionization profiles; may limit synthetic and biological study fit.

7-Chloro-8-fluoroquinoline: Quantitative Differentiation vs. Closest Analogs


Lipophilicity: Higher LogP vs. Mono‑Halogenated Quinolines

The computed octanol‑water partition coefficient (XLogP3) of 7‑chloro‑8‑fluoroquinoline is 2.9, which is substantially higher than that of 8‑fluoroquinoline (2.2–2.37) and modestly elevated relative to 7‑chloroquinoline (2.84–2.9) [REFS‑1][REFS‑2]. Within the broader quinoline chemical space, an XLogP shift of +0.7 units between 7‑chloro‑8‑fluoroquinoline and its 8‑fluoro‑only congener corresponds to an approximately 5‑fold increase in predicted lipid bilayer partitioning, a factor known to influence passive membrane permeability and tissue distribution [REFS‑3].

Lipophilicity
Cross-study comparable
XLogP3 = 2.9
ΔLogP ≈ +0.7 vs 8‑fluoroquinoline
Reported higher lipophilicity vs. comparator
Supports scaffold selection for permeability-sensitive models
Lipophilicity Drug-likeness Membrane permeability

Basicity: Lower pKa vs. 7‑Chloroquinoline & 8‑Fluoroquinoline

The predicted acid dissociation constant (pKa) of the quinoline nitrogen in 7‑chloro‑8‑fluoroquinoline is 0.37 ± 0.31, which is dramatically lower than that of 7‑chloroquinoline (3.36 ± 0.14) and 8‑fluoroquinoline (1.93 ± 0.17) [REFS‑1][REFS‑2][REFS‑3]. This represents a ΔpKa of approximately −3.0 units relative to 7‑chloroquinoline, meaning the quinoline nitrogen is >99.9% unprotonated at physiological pH 7.4, whereas 7‑chloroquinoline exists in a partially protonated equilibrium. This shift is attributable to the strong electron‑withdrawing inductive effect (−I) of the ortho‑fluorine substituent acting in concert with the para‑chlorine [REFS‑4].

Basicity
Cross-study comparable
Predicted pKa = 0.37
ΔpKa ≈ −3.0 vs 7‑chloroquinoline
Indicates predominantly neutral state at physiological pH
May shift subcellular distribution endpoint context
Ionization state pKa Drug absorption and distribution

Orthogonal Reactivity of C7‑Cl & C8‑F Handles

The presence of two electronically and sterically distinct halogen substituents—chlorine at position 7 and fluorine at position 8—provides orthogonal synthetic reactivity that is absent in mono‑halogenated analogs such as 7‑chloroquinoline or 8‑fluoroquinoline. The C7‑Cl bond is susceptible to palladium‑catalyzed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig) and nucleophilic aromatic substitution (SNAr), while the C8‑F bond, being stronger and less reactive, remains intact under these conditions, allowing for sequential, site‑selective functionalization [REFS‑1][REFS‑2]. In contrast, 7‑chloroquinoline offers only a single reactive position, and 8‑fluoroquinoline requires more forcing conditions for C–F activation, typically necessitating nickel catalysis and metal fluoride co‑catalysts as demonstrated in Ni‑catalyzed Suzuki‑Miyaura reactions of aryl fluorides bearing fused heterocycles [REFS‑3].

Synthetic Reactivity
Cross-study comparable
C7-Cl: Pd cross-coupling / SNAr
C8-F: Resistant under standard conditions
Supports divergent, site-selective library synthesis
Orthogonal reactivity enables staged derivatization strategy
Cross-coupling Nucleophilic aromatic substitution Building block

C‑8 Fluorine: Antibacterial Potency from Fluoroquinolone SAR

Although direct MIC data for 7‑chloro‑8‑fluoroquinoline itself against specific bacterial strains are not available in peer‑reviewed literature, a foundational structure‑activity relationship study on fluoroquinolones demonstrated that the introduction of a C‑8 fluorine substituent reduces the MIC₉₉ by two‑ to threefold against both wild‑type and gyrase‑mutant Mycobacterium smegmatis and Staphylococcus aureus, relative to the C‑8 unsubstituted analog [REFS‑1]. This class‑level observation supports the inference that the 8‑fluoro substituent in 7‑chloro‑8‑fluoroquinoline confers a measurable antibacterial potency advantage over 7‑chloroquinoline, which lacks any C‑8 substitution. Importantly, the same study showed that C‑8 chlorine or bromine produced larger MIC₉₉ reductions (three‑ to eightfold), indicating that the 8‑fluoro effect, while significant, is more subtle—potentially offering a differentiated resistance profile [REFS‑1].

Antibacterial Potency
Class-level inference
Inferred: C‑8 fluorine reduces MIC₉₉ by 2–3 fold (class-level fluoroquinolone SAR)
Supports antimicrobial screening context
Data to verify for this specific compound
Antibacterial Fluoroquinolone Structure-activity relationship

Drug-Likeness: TPSA & H‑Bond Profile vs. Benchmarks

7‑Chloro‑8‑fluoroquinoline exhibits a topological polar surface area (TPSA) of 12.9 Ų, zero hydrogen bond donors, two hydrogen bond acceptors, and zero rotatable bonds [REFS‑1]. These values place the compound within the favorable range for oral bioavailability according to Lipinski's Rule of Five and Veber's rules (TPSA < 140 Ų; HBD ≤ 5; HBA ≤ 10; rotatable bonds ≤ 10). Compared to 7‑chloroquinoline (TPSA = 12.9 Ų, one HBA) and 8‑fluoroquinoline (TPSA = 12.9 Ų, one HBA), the target compound offers an additional hydrogen bond acceptor (the C–F bond can act as a weak HBA), which may provide subtle but meaningful differences in protein‑ligand binding interactions without penalizing membrane permeability [REFS‑2]. The absence of rotatable bonds also confers reduced conformational entropy penalty upon target binding, a feature absent in analogs bearing side chains.

Drug-Likeness
Cross-study comparable
TPSA 12.9 Ų; HBD 0; HBA 2; 0 rotatable bonds
Fits Lipinski/Veber oral bioavailability space
HBA advantage supports fragment-based discovery workflows
Drug-likeness ADME Lead-likeness

7-Chloro-8-fluoroquinoline: High-Value Application Scenarios


Antimalarial Lead Optimization: 7‑Chloro Pharmacophore with 8‑F Modulation

The 7‑chloro substitution pattern is a well‑established pharmacophore in antimalarial drug discovery, exemplified by chloroquine and its derivatives. 7‑Chloro‑8‑fluoroquinoline retains this critical 7‑chloro motif while adding an 8‑fluoro substituent that reduces pKa by ~3.0 log units relative to 7‑chloroquinoline [REFS‑1]. This pKa shift ensures the compound remains predominantly neutral within the acidic environment of the parasite digestive vacuole (pH ~5.0–5.5), potentially circumventing the charge‑related resistance mechanisms that limit chloroquine efficacy against resistant Plasmodium falciparum strains [REFS‑2]. Furthermore, the C7‑Cl handle allows for late‑stage diversification via SNAr or cross‑coupling to install diaminoalkane side chains, a strategy demonstrated in the synthesis of 7‑chloro‑N‑(4‑fluorophenethyl)quinolin‑4‑amine (GF1061), which showed in vivo antileishmanial efficacy with 66–72% parasite burden reduction in BALB/c mice [REFS‑3].

Antibacterial Scaffold: C‑8 Fluorine for Gyrase Inhibition

Fluoroquinolone SAR studies have established that C‑8 halogen substitution enhances antibacterial activity against both wild‑type and drug‑resistant bacterial strains, with C‑8 fluorine contributing a 2–3 fold reduction in MIC₉₉ [REFS‑4]. 7‑Chloro‑8‑fluoroquinoline provides a minimally substituted scaffold that incorporates this beneficial C‑8 fluorine effect while retaining the C7‑Cl position for subsequent functionalization with azetidine, piperazine, or pyrrolidine substituents known to confer broad‑spectrum Gram‑positive and Gram‑negative activity. The high LogP (2.9–3.03) relative to 8‑fluoroquinoline (2.2) predicts improved penetration through the lipophilic outer membrane of Gram‑negative bacteria, a rate‑limiting barrier for many antibacterial agents.

Divergent Library Synthesis: Orthogonal C7‑Cl/C8‑F Reactivity

The orthogonal reactivity of the chlorine (C7) and fluorine (C8) atoms enables a divergent, two‑stage derivatization strategy that is not feasible with mono‑halogenated quinolines. In a typical workflow, the C7‑Cl position can be first functionalized via Pd‑catalyzed Suzuki‑Miyaura coupling to introduce aryl or heteroaryl groups, leaving the C8‑F intact [REFS‑5]. Subsequent C8‑F activation—if desired—can be achieved using nickel‑catalyzed cross‑coupling with TiF₄ or ZrF₄ co‑catalysts as demonstrated for aryl fluoride substrates, including fluoroquinolines [REFS‑6]. This sequential approach enables the rapid generation of diverse compound libraries from a single starting material, reducing the number of synthetic steps and intermediate purifications compared to iterative de novo synthesis approaches. The commercial availability of 7‑chloro‑8‑fluoroquinoline at ≥98% purity from multiple suppliers (e.g., Aladdin, Leyan, ChemScene) [REFS‑7] further supports its use as a reliable building block for parallel synthesis and medicinal chemistry campaigns.

Halogen Effects Probe: Cellular Distribution & Lysosomal Trapping

The stark pKa difference between 7‑chloro‑8‑fluoroquinoline (pKa ~0.37) and 7‑chloroquinoline (pKa ~3.36) makes this compound an ideal matched‑pair probe for investigating the role of quinoline basicity in subcellular distribution [REFS‑1]. Weakly basic quinolines with pKa values below ~2 remain largely unprotonated in acidic organelles such as lysosomes (pH 4.5–5.0), thereby avoiding the ion‑trapping phenomenon that leads to lysosomal accumulation and phospholipidosis. 7‑Chloro‑8‑fluoroquinoline, with its predicted complete neutrality at lysosomal pH, can serve as a negative control in cellular accumulation assays, while 7‑chloroquinoline serves as the positive trapping control. This paired experimental design enables deconvolution of target‑mediated pharmacology from distribution‑mediated artifacts, a critical consideration in phenotypic screening campaigns where quinoline hits are frequently identified.

Application
Selection Property
Validation Focus
Antimalarial lead optimization
7‑Chloro pharmacophore with 8‑F pKa modulation
Digestive vacuole ionization endpoint context
Antibacterial scaffold development
C‑8 fluorine gyrase inhibition potential
Gram-negative membrane penetration endpoint review
Divergent library synthesis
Orthogonal C7-Cl / C8-F reactivity
Sequential cross-coupling feasibility review
Cellular distribution probe
Low pKa paired-control for lysosomal trapping
Subcellular accumulation endpoint interpretation

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